4-Ethyldecanoic acid 4-Ethyldecanoic acid
Brand Name: Vulcanchem
CAS No.: 25234-31-5
VCID: VC3283228
InChI: InChI=1S/C12H24O2/c1-3-5-6-7-8-11(4-2)9-10-12(13)14/h11H,3-10H2,1-2H3,(H,13,14)
SMILES: CCCCCCC(CC)CCC(=O)O
Molecular Formula: C12H24O2
Molecular Weight: 200.32 g/mol

4-Ethyldecanoic acid

CAS No.: 25234-31-5

Cat. No.: VC3283228

Molecular Formula: C12H24O2

Molecular Weight: 200.32 g/mol

* For research use only. Not for human or veterinary use.

4-Ethyldecanoic acid - 25234-31-5

Specification

CAS No. 25234-31-5
Molecular Formula C12H24O2
Molecular Weight 200.32 g/mol
IUPAC Name 4-ethyldecanoic acid
Standard InChI InChI=1S/C12H24O2/c1-3-5-6-7-8-11(4-2)9-10-12(13)14/h11H,3-10H2,1-2H3,(H,13,14)
Standard InChI Key OKOWVWPQZJVLTC-UHFFFAOYSA-N
SMILES CCCCCCC(CC)CCC(=O)O
Canonical SMILES CCCCCCC(CC)CCC(=O)O

Introduction

Chemical Structure and Properties

4-Ethyldecanoic acid (CAS Number: 25234-31-5) is a carboxylic acid with the molecular formula C₁₂H₂₄O₂ and a molecular weight of 200.32 g/mol . The compound features a linear ten-carbon chain with an ethyl group branching at the fourth carbon position from the carboxyl end. This branching creates a chiral center at the substitution point, resulting in potential stereoisomers.

Physical and Chemical Properties

While specific physical data for 4-ethyldecanoic acid is limited in the search results, properties can be reasonably estimated based on structurally related compounds. For comparison, the related compound 4-ethyloctanoic acid has a boiling point of 163°C, density of 0.904 g/mL at 25°C, and a refractive index of 1.439 . 4-Ethyldecanoic acid would likely exhibit a higher boiling point due to its longer carbon chain.

Structural Comparison with Related Compounds

Table 1: Comparison of 4-Ethyldecanoic Acid with Related Fatty Acids

Property4-Ethyldecanoic Acid4-Ethyloctanoic Acid4-Methyldecanoic Acid
Molecular FormulaC₁₂H₂₄O₂C₁₀H₂₀O₂C₁₁H₂₂O₂
Molecular Weight200.32 g/mol172.26 g/mol186.29 g/mol
Carbon Chain Length10810
SubstituentEthyl at C-4Ethyl at C-4Methyl at C-4
CAS Number25234-31-516493-80-424323-24-8

The branched structure of 4-ethyldecanoic acid distinguishes it from its straight-chain counterpart, decanoic acid, conferring different physical and chemical properties, including lower melting point, altered solubility, and distinctive organoleptic characteristics.

Synthesis Methods

Several approaches for synthesizing 4-ethyldecanoic acid have been reported in the literature, with the most notable being Grignard-based coupling reactions.

Grignard Reaction Synthesis

A facile synthesis method for racemic 4-ethyl fatty acids, including 4-ethyldecanoic acid, involves a Grignard reagent prepared from 3-chloroalkane . The synthetic route consists of:

  • Preparation of a Grignard reagent from the appropriate 3-chloroalkane and magnesium

  • Coupling of the Grignard reagent with methyl 3-bromopropionate using Li₂CuCl₄ as a catalyst

  • Saponification of the resulting 4-ethyl fatty acid methyl ester

  • Acidification to obtain the final 4-ethyldecanoic acid

This method offers advantages including relatively inexpensive starting materials and mild reaction conditions compared to alternative approaches.

Detailed Synthesis Protocol

The specific synthesis route for 4-ethyldecanoic acid involves a multi-step reaction as follows:

Step 1.1: A mixture of magnesium, iodine, and ethylene dibromide in tetrahydrofuran is heated to 70°C to initiate Grignard reagent formation .

Step 1.2: The reaction is maintained at -10°C for 3 hours to complete the coupling process .

Step 2.1: The resulting ester is saponified using potassium hydroxide in a methanol-water mixture under reflux conditions for 3 hours, followed by acidification to yield the final product .

The optimization of reaction parameters, including the mole ratio of reactants, reaction temperature, and catalyst quantity, has been investigated to improve yields. Research indicates that a 2:1 mole ratio of 3-chloroalkane to methyl 3-bromopropionate typically produces optimal results .

Occurrence and Natural Sources

While specific information about the natural occurrence of 4-ethyldecanoic acid is limited in the search results, insights can be drawn from related compounds.

Comparison with Related Branched Fatty Acids

4-Ethyloctanoic acid, a shorter homolog of 4-ethyldecanoic acid, has been reported in various animal-derived food products. It is present in:

  • Boiled and cooked mutton

  • Ewe fat

  • Heated lamb and mutton fat

  • Lamb fat

  • Raw lamb

  • Goat and sheep cheese

Based on the structural similarity, 4-ethyldecanoic acid might potentially occur in similar sources, possibly at different concentrations due to its longer carbon chain.

Analytical Methods for Detection and Quantification

Detection and analysis of 4-ethyldecanoic acid typically employ chromatographic and spectroscopic techniques similar to those used for other branched fatty acids.

Chromatographic Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) represents the primary analytical method for identifying and quantifying 4-ethyldecanoic acid in complex matrices. This approach typically involves:

  • Sample preparation (extraction and possibly derivatization)

  • Chromatographic separation

  • Mass spectral identification

The compound is usually analyzed as its methyl ester derivative, which shows characteristic fragmentation patterns in mass spectrometry.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy provides definitive structural confirmation. According to synthesis literature, both ¹H NMR and ¹³C NMR have been employed to confirm the structures of 4-ethyl fatty acids, including 4-ethyldecanoic acid . The characteristic signals for the branched methine proton at the 4-position and the ethyl group substituent serve as diagnostic features in structural elucidation.

Applications and Uses

The applications of 4-ethyldecanoic acid can be inferred from uses of structurally related compounds like 4-ethyloctanoic acid.

Flavor and Fragrance Applications

Branched fatty acids, particularly those with 4-alkyl substitutions, often contribute distinctive flavor notes to food products. 4-Ethyloctanoic acid, for example, has been described as imparting "goaty lamb/mutton fatty" odor characteristics . By structural analogy, 4-ethyldecanoic acid likely possesses similar but distinct organoleptic properties that could be valuable in:

  • Flavoring agents for processed foods

  • Fragrance components

  • Flavor enhancers

Chemical Feedstock Applications

4-Ethyldecanoic acid, like other mid-chain branched fatty acids, could potentially serve as:

  • Starting material for specialty chemicals

  • Intermediate in organic synthesis

  • Precursor for surfactants with specialized properties

The branched structure typically confers distinctive surface-active properties compared to linear analogs, potentially useful in formulations requiring specific solubility or interfacial characteristics.

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